molecular formula C7H5BrClFMg B6341626 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 1268684-42-9

3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B6341626
CAS No.: 1268684-42-9
M. Wt: 247.77 g/mol
InChI Key: SXTPZDOHRCPQCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran (2-MeTHF), is a versatile organometallic compound used in various scientific research applications. This compound is a Grignard reagent, which is widely utilized in organic synthesis for forming carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the benzyl ring enhances its reactivity and selectivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-chloro-2-fluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Typically maintained at room temperature or slightly elevated temperatures.

    Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification: The final product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: 2-Methyltetrahydrofuran, diethyl ether.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From halogen-metal exchange and coupling reactions.

Scientific Research Applications

3-Chloro-2-fluorobenzylmagnesium bromide is used in various scientific research fields, including:

    Organic Synthesis: For the formation of complex organic molecules.

    Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: For the preparation of functionalized materials with specific properties.

    Chemical Biology: In the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzylmagnesium Bromide
  • 2-Fluorobenzylmagnesium Bromide
  • 3-Bromo-2-fluorobenzylmagnesium Bromide

Comparison

3-Chloro-2-fluorobenzylmagnesium bromide is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring. This dual substitution enhances its reactivity and selectivity compared to similar compounds with only one halogen substituent. The combination of these halogens can lead to different reaction pathways and products, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;1-chloro-2-fluoro-3-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTPZDOHRCPQCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242416
Record name Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268684-42-9
Record name Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.